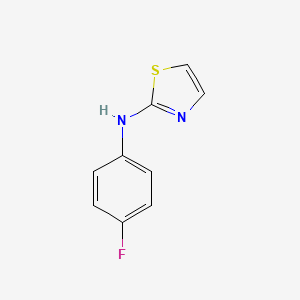

N-(4-Fluorophenyl)thiazol-2-amine

Description

Properties

CAS No. |

774544-66-0 |

|---|---|

Molecular Formula |

C9H7FN2S |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

N-(4-fluorophenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C9H7FN2S/c10-7-1-3-8(4-2-7)12-9-11-5-6-13-9/h1-6H,(H,11,12) |

InChI Key |

ARCKJBKYXUAEIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=CS2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Antibacterial Activity

- N-(4-Fluorophenyl) Derivatives: highlights compounds like 5h (4-chlorophenyl and 4-fluoro-2-methylphenyl groups) with notable antibacterial activity against E. coli and S. aureus, though specific MIC values are unspecified. The fluorine atom likely enhances membrane penetration .

- Nitro-Substituted Derivatives : 4-(4′-Nitrophenyl)thiazol-2-amine () shows high synthetic yield (94%) but reduced antibacterial efficacy compared to halogenated analogs, possibly due to metabolic instability .

Anti-Inflammatory and Kinase Inhibition

- Triazolyl Derivatives : Compounds like 4g () demonstrate anti-inflammatory activity via COX-2 inhibition, with fluorine substituents improving selectivity .

- Aurora Kinase Inhibitors : N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives (e.g., CYC116 , ) leverage fluorine substituents for enhanced kinase binding (K$_i$ = 8.0–9.2 nM), underscoring fluorine’s role in optimizing drug-like properties .

Preparation Methods

Synthesis of α-Halo Ketones

α-Bromo- or α-chloroacetophenones are commonly used as precursors. For example, α-bromoacetophenone derivatives are synthesized by brominating acetophenone using copper(II) bromide (CuBr₂) in refluxing chloroform-ethyl acetate mixtures. These intermediates are critical for introducing substituents at the thiazole’s 4-position.

Cyclization with Thioureas

N-(4-Fluorophenyl)thiourea reacts with α-halo ketones under mild conditions to form the thiazole ring. A representative procedure involves stirring equimolar amounts of α-bromoacetophenone and N-(4-fluorophenyl)thiourea in ethanol at 80°C for 5–10 minutes under microwave irradiation (150 W). This method achieves yields of 75–95%, with shorter reaction times compared to conventional heating.

Key Reaction Parameters

-

Solvent: Ethanol or ethyl acetate

-

Catalyst: None required (microwave-assisted)

-

Temperature: 80°C

One-Pot α-Bromination/Cyclization Strategy

A streamlined one-pot method eliminates the need for isolating α-halo ketones. This approach, validated by Yin et al., combines α-bromination and cyclization in a single reaction vessel:

Reaction Mechanism

-

α-Bromination: Aromatic methyl ketones (e.g., acetophenone derivatives) react with CuBr₂ to generate α-bromo ketones in situ.

-

Cyclization: The α-bromo ketone intermediates immediately react with N-(4-fluorophenyl)thiourea to form the thiazole ring.

Optimized Protocol

-

Reagents: 4'-Fluoroacetophenone (1.0 eq), N-(4-fluorophenyl)thiourea (1.2 eq), CuBr₂ (1.5 eq)

-

Conditions: Ethanol, reflux (80°C), 2–4 hours

Advantages

-

Eliminates intermediate purification.

-

Reduces reaction time by 50% compared to stepwise methods.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by enabling rapid and uniform heating. A study by PMC researchers demonstrated the synthesis of N,4-diarylthiazole-2-amines, including N-(4-fluorophenyl) analogues, using this technology:

Procedure

-

Intermediate Preparation:

-

Synthesize N-(4-fluorophenyl)thiourea via the reaction of 4-fluoroaniline with ammonium thiocyanate in acidic conditions.

-

Generate α-bromoacetophenone via bromination of acetophenone with CuBr₂.

-

-

Cyclization: Combine intermediates in ethanol and irradiate at 150 W (80°C) for 5 minutes.

Results

Comparative Analysis of Methods

| Method | Reaction Time | Yield (%) | Key Advantages |

|---|---|---|---|

| Traditional Hantzsch | 6–12 hours | 75–95 | High purity, scalable |

| One-Pot Bromination | 2–4 hours | 70–85 | Simplified workflow |

| Microwave-Assisted | 5–10 minutes | 85–89 | Ultra-fast, energy-efficient |

Structural Characterization and Validation

Synthesized this compound derivatives are validated using spectroscopic techniques:

Q & A

Basic Questions

Q. What synthetic routes are commonly employed to prepare N-(4-Fluorophenyl)thiazol-2-amine, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, reacting 4-fluoroaniline with α-bromoketones or thiourea derivatives under basic conditions (e.g., K₂CO₃ in DMF) at elevated temperatures (80–100°C). Optimization involves adjusting solvent polarity, base strength, and reaction time to maximize yield. Post-synthesis purification via column chromatography or recrystallization is critical .

- Data : Yields range from 50% to 70% depending on substituents and reaction scalability .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- IR Spectroscopy : Identifies NH stretching (~3120–3250 cm⁻¹) and C=N/C-S vibrations (1480–1620 cm⁻¹) .

- NMR : H NMR confirms aromatic protons (δ 7.1–8.2 ppm) and NH signals (δ ~10.5 ppm); C NMR verifies thiazole ring carbons (δ 115–165 ppm) .

- Mass Spectrometry : LCMS or HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 235.06) .

Q. How is the compound screened for preliminary biological activity in vitro?

- Methodology :

- Antibacterial Assays : Disk diffusion or broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Activity is correlated with substituent electronegativity and lipophilicity .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7) to assess IC₅₀ values. Fluorophenyl groups enhance membrane permeability .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

- Methodology :

- DFT Calculations : B3LYP/6-311++G(d,p) basis sets optimize geometry and calculate HOMO-LUMO gaps. Fluorine substituents lower LUMO energy, enhancing electrophilicity .

- Molecular Docking : AutoDock Vina models interactions with target proteins (e.g., FabH enzyme in bacteria). The 4-fluorophenyl group shows strong π-π stacking with active-site residues .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Meta-Analysis : Compare MIC values from independent studies using standardized protocols (e.g., CLSI guidelines). Discrepancies may arise from assay conditions (pH, inoculum size) .

- SAR Studies : Systematic substitution of the thiazole ring (e.g., adding methyl or nitro groups) identifies pharmacophores critical for activity .

Q. How does crystallography confirm the molecular structure and polymorphism of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines bond lengths and angles. Fluorine’s electron-withdrawing effect shortens C-F bonds (1.34 Å) and influences crystal packing .

Q. What role do fluorinated substituents play in enhancing metabolic stability?

- Methodology :

- In Vitro Stability Assays : Incubate with liver microsomes (e.g., human CYP450 enzymes). Fluorine reduces oxidative metabolism, prolonging half-life (t₁/₂ > 4 hrs) .

- LogP Measurements : HPLC-derived LogP values (~2.5) indicate improved lipid solubility, enhancing blood-brain barrier penetration .

Q. How can synthetic yields be improved for large-scale applications without compromising purity?

- Methodology :

- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., dimerization) and improve heat transfer. Yields >80% reported under optimized flow rates .

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and simplify purification .

Tables

Table 1 : Key Physicochemical Properties of this compound

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 235.06 g/mol (HRMS) | |

| LogP | 2.5 (HPLC) | |

| Melting Point | 180–182°C | |

| HOMO-LUMO Gap | 4.8 eV (DFT) |

Table 2 : Antibacterial Activity (MIC) Against Common Pathogens

| Strain | MIC (µg/mL) | Conditions | Reference |

|---|---|---|---|

| S. aureus (Gram+) | 12.5 | Mueller-Hinton broth, 37°C | |

| E. coli (Gram−) | 50 | pH 7.4, 18 hrs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.